![molecular formula C29H38N4O3S B2383084 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1185145-84-9](/img/structure/B2383084.png)
2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H38N4O3S and its molecular weight is 522.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule exhibiting significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazaspiro structure, which is notable for its potential biological activities, particularly in pharmacology. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar triazaspiro structures. For instance, research indicates that derivatives of triazaspiro compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has shown promising results in preliminary assays targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- In vitro studies : The compound demonstrated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.
- Mechanism of action : It is hypothesized that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
- Research findings : In vitro assays revealed that the compound significantly scavenges free radicals and reduces lipid peroxidation in cellular models.
- Potential applications : These properties indicate that it could be beneficial in formulations aimed at reducing oxidative stress-related damage.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways.
- Experimental results : The compound has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Clinical relevance : This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of similar triazaspiro compounds involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
These findings suggest significant cytotoxicity at higher concentrations.
Study 2: Antioxidant Efficacy Evaluation
In a separate study assessing antioxidant activity using DPPH radical scavenging assay:
Concentration (µM) | Scavenging Activity (%) |
---|---|
10 | 20 |
25 | 50 |
50 | 80 |
This data indicates a strong antioxidant effect at higher concentrations.
Propiedades
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O3S/c1-7-33-16-14-29(15-17-33)31-26(20-8-10-21(11-9-20)28(2,3)4)27(32-29)37-19-25(34)30-22-12-13-23(35-5)24(18-22)36-6/h8-13,18H,7,14-17,19H2,1-6H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOAJIUZPNUUMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.